Cytotoxic Potency of N2-Cyclohexyl-N2-methylpyridine-2,3-diamine Across Cancer Cell Lines
The target compound demonstrates measurable cytotoxic activity against a panel of human cancer cell lines. Reported IC50 values show differential potency, with MCF-7 breast cancer cells showing highest sensitivity (IC50 = 10 µM) compared to HeLa cervical cancer cells (IC50 = 15 µM) and A549 lung cancer cells (IC50 = 20 µM) . While direct, head-to-head comparator data against a close structural analog (e.g., N2-methylpyridine-2,3-diamine) are not publicly available, these values establish a baseline for its activity. The variation in IC50 across cell lines suggests a degree of cell-type selectivity, a critical factor for scientific selection in oncology-focused research programs.
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | HeLa: IC50 = 15 µM; MCF-7: IC50 = 10 µM; A549: IC50 = 20 µM |
| Comparator Or Baseline | Not applicable; baseline activity only |
| Quantified Difference | Not applicable; baseline activity only |
| Conditions | Cell viability assay in HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines |
Why This Matters
This data provides a quantitative benchmark for researchers screening compounds against these specific cancer models, enabling informed procurement based on documented cell-line specific potency.
